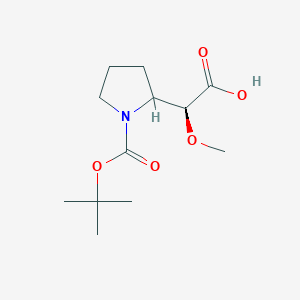

(2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido (2S)-2-(1-(terc-butoxicarbonil)pirrolidin-2-il)-2-metoxiacetico es un compuesto quiral con aplicaciones significativas en la síntesis orgánica y la química medicinal. Este compuesto presenta un anillo de pirrolidina, un grupo protector terc-butoxicarbonil (Boc) y una unidad de ácido metoxiacetico, lo que lo convierte en un intermedio versátil en la síntesis de diversos productos farmacéuticos y moléculas biológicamente activas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido (2S)-2-(1-(terc-butoxicarbonil)pirrolidin-2-il)-2-metoxiacetico normalmente implica los siguientes pasos:

Protección de la Pirrolidina: El anillo de pirrolidina se protege utilizando cloruro de terc-butoxicarbonil (Boc-Cl) en presencia de una base como la trietilamina (TEA) para formar la pirrolidina protegida con Boc.

Formación de la Unidad de Ácido Metoxiacetico: La pirrolidina protegida con Boc se hace reaccionar entonces con ácido metoxiacetico en condiciones ácidas para formar el compuesto deseado.

Métodos de Producción Industrial: Los métodos de producción industrial para este compuesto pueden implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el control de la temperatura, el tiempo de reacción y el uso de catalizadores o disolventes para mejorar la eficiencia del proceso de síntesis.

3. Análisis de las Reacciones Químicas

Tipos de Reacciones: El ácido (2S)-2-(1-(terc-butoxicarbonil)pirrolidin-2-il)-2-metoxiacetico puede someterse a diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.

Sustitución: Las reacciones de sustitución nucleófila pueden sustituir los grupos funcionales dentro de la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Se pueden utilizar reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas o ácidas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

4. Aplicaciones en la Investigación Científica

El ácido (2S)-2-(1-(terc-butoxicarbonil)pirrolidin-2-il)-2-metoxiacetico tiene diversas aplicaciones en la investigación científica:

Química: Sirve como intermedio en la síntesis de moléculas orgánicas complejas y productos farmacéuticos.

Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando.

Medicina: Es un intermedio clave en el desarrollo de fármacos dirigidos a trastornos neurológicos y otras enfermedades.

Industria: El compuesto se utiliza en la producción de productos químicos finos y materiales avanzados.

Análisis De Reacciones Químicas

Types of Reactions: (2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

(2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a key intermediate in the development of drugs targeting neurological disorders and other diseases.

Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mecanismo De Acción

El mecanismo de acción del ácido (2S)-2-(1-(terc-butoxicarbonil)pirrolidin-2-il)-2-metoxiacetico implica su interacción con objetivos moleculares y vías específicas. El grupo protector Boc puede eliminarse selectivamente en condiciones ácidas, lo que permite que el compuesto participe en diversas reacciones bioquímicas. La unidad de ácido metoxiacetico puede interactuar con enzimas o receptores, modulando su actividad y conduciendo a los efectos terapéuticos deseados.

Compuestos Similares:

1-Boc-4-AP (terc-butil 4-(fenilamino)piperidina-1-carboxilato): Utilizado como intermedio en la síntesis de fentanilo y derivados relacionados.

Compuesto 1 de Vitexina: Extraído de hierbas chinas, utilizado en la investigación del cáncer.

Unicidad: El ácido (2S)-2-(1-(terc-butoxicarbonil)pirrolidin-2-il)-2-metoxiacetico es único debido a su combinación específica de grupos funcionales, que proporciona versatilidad en las aplicaciones sintéticas y potenciales usos terapéuticos. Su naturaleza quiral también permite la síntesis enantioselectiva, lo que lo hace valioso en la producción de compuestos ópticamente activos.

Comparación Con Compuestos Similares

1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.

Vitexin Compound 1: Extracted from Chinese herbs, used in cancer research.

Uniqueness: (2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid is unique due to its specific combination of functional groups, which provides versatility in synthetic applications and potential therapeutic uses. Its chiral nature also allows for enantioselective synthesis, making it valuable in the production of optically active compounds.

Propiedades

Fórmula molecular |

C12H21NO5 |

|---|---|

Peso molecular |

259.30 g/mol |

Nombre IUPAC |

(2S)-2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-5-6-8(13)9(17-4)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)/t8?,9-/m0/s1 |

Clave InChI |

HNPBCAHTHZSMDP-GKAPJAKFSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N1CCCC1[C@@H](C(=O)O)OC |

SMILES canónico |

CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)

![3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11853561.png)

![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)

![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)

![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)